This compound falls under the category of organoboron compounds, which are widely utilized in organic synthesis and medicinal chemistry. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical reactions, including Suzuki-Miyaura coupling reactions.
The synthesis of (1-(difluoromethyl)-1H-pyrazol-4-yl)boronic acid can be achieved through several methods. One notable method involves the use of 1-substituted 4-bromopyrazole, boric acid esters, and n-hexyl lithium as starting materials. The synthesis process typically consists of the following steps:
The molecular structure of (1-(difluoromethyl)-1H-pyrazol-4-yl)boronic acid can be described as follows:
The presence of the difluoromethyl group enhances its lipophilicity and may influence its biological activity by modulating hydrogen bonding interactions with target proteins .
(1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic acid participates in various chemical reactions typical for boronic acids:
The mechanism of action for (1-(difluoromethyl)-1H-pyrazol-4-yl)boronic acid primarily revolves around its ability to form reversible covalent bonds with diols and other nucleophiles. In biological contexts, this property allows it to interact selectively with specific biomolecules, potentially modulating their activity.
The difluoromethyl group may enhance binding affinity through additional non-covalent interactions such as hydrogen bonding or hydrophobic effects, which are crucial for drug design and development .
The physical and chemical properties of (1-(difluoromethyl)-1H-pyrazol-4-yl)boronic acid include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
(1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic acid has several significant applications:
Palladium-catalyzed borylation represents the most efficient route to access (1-(difluoromethyl)-1H-pyrazol-4-yl)boronic acid (CAS 1312693-57-4). This method employs halogenated pyrazole precursors, typically 4-bromo-1-(difluoromethyl)-1H-pyrazole, reacting with bis(pinacolato)diboron (B₂pin₂) under Pd(0) catalysis. Key catalytic systems include Pd(dppf)Cl₂ (1-5 mol%) with KOAc base in refluxing dioxane, achieving yields of 70-85% after 12-24 hours [4]. The difluoromethyl group's electron-withdrawing nature enhances the electrophilicity of the C4 position, facilitating regioselective borylation. Critical parameters include:
Table 1: Optimized Conditions for Pd-Catalyzed Borylation
Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|---|
Pd(dppf)Cl₂ | None | KOAc | Dioxane | 100 | 78 |
Pd(OAc)₂ | XPhos | K₂CO₃ | DMF | 80 | 85 |
PdCl₂(PPh₃)₂ | SPhos | Et₃N | THF | 65 | 70 |
Late-stage installation of the difluoromethyl group circumvents challenges in boronic acid stability. Two predominant strategies exist:
The difluoromethyl group’s unique properties – hydrogen bond donor strength ([A] = 0.10) and lipophilicity enhancement (logP increase of 0.9 vs methyl) – make this modification pharmaceutically relevant [5]. Safety advances are critical given the phase-out of ozone-depleting ClCF₂H; modern reagents like TMSCF₂H and CHF₂SO₂Na provide sustainable alternatives [5].
Achieving C4 regioselectivity in pyrazole borylation demands careful substrate design:
Notably, cross-coupling of pre-formed (1-(difluoromethyl)-1H-pyrazol-4-yl)boronic acid with aryl halides demonstrates its synthetic utility. Suzuki-Miyaura reactions with 4-bromobenzamide yield biaryl products (85-92% yield) as potential antimicrobial agents [4].
Boronic acid degradation via protodeborylation or trimerization necessitates protection during synthetic sequences:
Table 2: Protection Methods for Boronic Acids
Protecting Group | Formation Yield (%) | Deprotection Conditions | Stability |
---|---|---|---|
MIDA | 90-95 | pH 7.0 H₂O, 25°C | >12 months |
Trifluoroborate | 85 | SiO₂ or AcOH | Indefinite |
Ethylene glycol | 75 | 1M HCl/THF | 6 months |
Storage recommendations include freezer temperatures (-20°C) under inert atmosphere to prevent deboronation [7] [9].
Table 3: Commercial Sources and Specifications of (1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic Acid
Supplier | Catalog ID | Purity (%) | Packaging | Price (USD) | Storage |
---|---|---|---|---|---|
AChemBlock | S81192 | 97 | 1g | 535 | -20°C inert |
Apollo Scientific | 54-PC101899 | 95 | 1g | 589 | -20°C inert |
BLD Pharm | IN-DA000VTC | 98 | 1g | 560 | -20°C inert |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4